9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline
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Overview
Description
9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline is a heterocyclic compound that belongs to the quinoline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications . For instance, the reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst can lead to the formation of the desired furoquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Its derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved in disease processes . Additionally, it can interact with cellular receptors to influence signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure that serves as the backbone for many derivatives.
Furoquinoline: A closely related compound with similar biological activities.
Pyranoquinoline: Another fused heterocyclic compound with diverse applications.
Uniqueness
9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties.
Biological Activity
Structural Characteristics
The compound's structure includes ethyl and methyl substituents that may enhance its solubility and interaction with biological targets. The following table summarizes some structural features and biological activities of compounds related to 9-Ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Methylfuro[2,3-b]quinoline | Contains a methyl group at position 5 | Anticancer properties |
6-Ethyl-1H-pyrrolo[3,4-b]quinoline | Pyrrole ring fused with quinoline | Antimicrobial activity |
7-Methoxyfuro[3,4-b]quinoline | Methoxy substituent enhancing solubility | Antiplasmodial activity |
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer effects. For instance, a study on a novel quinoline derivative (compound 91b1) demonstrated significant anticancer activity in vitro and in vivo, reducing tumor size in xenograft models by downregulating the gene Lumican, which is associated with tumorigenesis and cancer cell migration . Although direct studies on this compound are scarce, its structural similarities to these effective compounds suggest potential anticancer properties that warrant further investigation.
Antimalarial Activity
Furoquinoline derivatives have shown antiplasmodial properties against malaria. The mechanism often involves inhibition of specific enzymes or pathways critical for the survival of the malaria parasite. The potential for this compound to exhibit similar effects remains an area for future research .
Understanding the mechanism of action for compounds like this compound is crucial for elucidating their biological activity. Preliminary studies suggest that related compounds may interact with enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit kinases and other molecular targets that play significant roles in cancer progression .
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
9-ethyl-5-methyl-1,3-dihydrofuro[3,4-b]quinoline |
InChI |
InChI=1S/C14H15NO/c1-3-10-11-6-4-5-9(2)14(11)15-13-8-16-7-12(10)13/h4-6H,3,7-8H2,1-2H3 |
InChI Key |
SERQLTLLVUKQFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2COCC2=NC3=C(C=CC=C13)C |
Origin of Product |
United States |
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